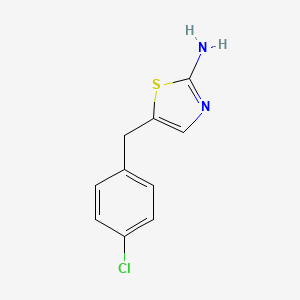

5-(4-Chloro-benzyl)-thiazol-2-ylamine

Description

Significance of Heterocyclic Scaffolds in Chemical Biology and Medicinal Chemistry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of drug discovery. ijnrd.org Over 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role. nih.gov These structures are prevalent in essential biomolecules like DNA, vitamins, and enzymes. ijnrd.org The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties, including polarity, solubility, and the capacity for hydrogen bonding. nih.gov

This versatility allows medicinal chemists to fine-tune molecular frameworks to interact with specific biological targets like proteins and enzymes, leading to therapeutic effects. rroij.com Heterocyclic scaffolds provide a basis for designing novel therapeutic agents that can address challenges such as drug resistance in infectious diseases and cancer. rroij.com Their diverse structures offer a vast chemical space for lead optimization, where initial "hit" compounds are modified to enhance potency, selectivity, and metabolic stability. nih.govrroij.com Consequently, heterocycles are indispensable in the development of drugs for a wide array of diseases, including treatments for bacterial, fungal, viral, inflammatory, and cancerous conditions. ijnrd.org

Overview of Thiazole (B1198619) Derivatives in Organic Synthesis and Applied Sciences

Thiazole, a five-membered aromatic ring containing one sulfur and one nitrogen atom, is a privileged scaffold in medicinal chemistry and applied sciences. sysrevpharm.orgkuey.net The thiazole nucleus is a key component of natural products, most notably Vitamin B1 (thiamine), and is present in numerous synthetic drugs. kuey.nettandfonline.com Thiazole derivatives exhibit an extensive range of pharmacological effects, which has made them a focal point for drug development research. kuey.net

These compounds have demonstrated significant potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. kuey.nettandfonline.com The versatility of the thiazole ring allows for structural modifications at various positions, enabling the synthesis of large libraries of compounds with diverse biological activities. analis.com.my Beyond pharmaceuticals, thiazole derivatives are utilized in agrochemicals as fungicides and pesticides, and in materials science as dyes and pigments. kuey.net The continuous exploration of new synthetic methodologies, including green chemistry approaches, has expanded the accessibility and application of novel thiazole-based compounds. sysrevpharm.org

| Biological Activity | Examples of Thiazole-Containing Agents | Therapeutic Area |

|---|---|---|

| Antimicrobial | Sulfathiazole (B1682510), Penicillins, Abafungin | Infectious Diseases ijper.orgmdpi.com |

| Anticancer | Bleomycin, Dasatinib, Tiazofurin | Oncology sysrevpharm.orgnih.gov |

| Antiviral | Ritonavir | Infectious Diseases (HIV/AIDS) sysrevpharm.org |

| Anti-inflammatory | Meloxicam | Inflammatory Disorders ijper.org |

| Antidiabetic | Thiazolidinediones (e.g., Rosiglitazone) | Metabolic Disorders kuey.net |

| Antihypertensive | Nizatidine (H2 receptor antagonist) | Gastroenterology/Cardiovascular ijper.org |

Historical Development and Evolution of Thiazole-2-ylamine Chemistry

The chemistry of thiazoles dates back to 1887 with the pioneering work of Hantzsch and Weber. tandfonline.com The Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide, remains one of the most fundamental and widely used methods for constructing the thiazole ring. ijper.orgnih.gov This reaction laid the groundwork for the extensive exploration of thiazole chemistry. ijper.org

The 2-aminothiazole (B372263) moiety, in particular, has been a subject of intense study. It can be readily synthesized by using thiourea (B124793) in the Hantzsch reaction. nih.govwikipedia.org This accessibility has made 2-aminothiazoles crucial starting materials and intermediates for the synthesis of more complex molecules. pharmaguideline.com Over the years, numerous other synthetic routes, such as the Cook-Heilbron and Tcherniac syntheses, have been developed to produce substituted thiazoles, further expanding the diversity of available derivatives. pharmaguideline.com The evolution of synthetic techniques, including the use of modern catalysts and reaction conditions, has enabled the creation of novel 2-aminothiazole derivatives with tailored properties for various biological applications, from early sulfa drugs like sulfathiazole to contemporary anticancer agents. nih.govwikipedia.org

Contextualizing 5-(4-Chloro-benzyl)-thiazol-2-ylamine within Current Thiazole Research

The compound this compound represents a specific structure within the vast chemical space of thiazole derivatives. Its design incorporates several key features that are of significant interest in current medicinal chemistry research. The 2-aminothiazole core is a well-established pharmacophore known for its broad spectrum of biological activities. nih.gov The substituent at the 5-position, a 4-chlorobenzyl group, is a common moiety in drug design. The presence of a chlorine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. researchgate.net

Research into related structures suggests the potential for significant biological activity. For instance, derivatives of 2-aminothiazole with benzyl (B1604629) groups at the 5-position have been investigated for their antiproliferative activities against various cancer cell lines. nih.gov Similarly, the combination of a thiazole ring with chloro-substituted phenyl groups is a feature of compounds with reported antimicrobial and antifungal properties. mdpi.comnih.gov While detailed research findings specifically on this compound are not extensively published in mainstream literature, its structural components place it firmly within active areas of drug discovery, particularly in the search for new anticancer and antimicrobial agents. nih.govnih.gov The synthesis of this compound typically follows established routes, such as the Hantzsch synthesis, reacting an appropriate α-haloketone with thiourea. nih.gov

| Property | Value |

|---|---|

| CAS Number | 290835-51-7 chemsrc.com |

| Molecular Formula | C10H9ClN2S chemsrc.comscbt.com |

| Molecular Weight | 224.71 g/mol chemsrc.comscbt.com |

| Melting Point | 122-124 °C jk-sci.com |

| LogP | 3.55 chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPMCIAXAISHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351475 | |

| Record name | 5-(4-Chloro-benzyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290835-51-7 | |

| Record name | 5-(4-Chloro-benzyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 4 Chloro Benzyl Thiazol 2 Ylamine and Analogues

Elaboration of Established 2-Aminothiazole (B372263) Synthetic Pathways

Established methods for the synthesis of the 2-aminothiazole core structure have been adapted and modified to allow for the introduction of specific substituents, such as the 4-chlorobenzyl group at the 5-position.

Modified Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, remains a widely used method for the preparation of 2-aminothiazoles. mdpi.commdpi.com This reaction classically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. mdpi.com To synthesize 5-substituted analogues like 5-(4-Chloro-benzyl)-thiazol-2-ylamine, a key starting material is the corresponding α-haloketone.

| Starting Ketone | Halogenating Agent | Thioamide | Product | Yield (%) |

| 1-(4-chlorophenyl)propan-2-one | Pyridinium tribromide | Thiourea | 5-(4-chlorobenzyl)-4-methylthiazol-2-amine | - |

| 1,2-diaryl-ethanone | Pyridinium tribromide | Thiourea | 2-amino-4,5-diarylthiazole | Good |

Data extracted from illustrative examples in the literature.

One-Pot Reaction Strategies for Thiazol-2-ylamine Synthesis

To enhance synthetic efficiency and reduce waste, one-pot methodologies for the synthesis of 2-aminothiazoles have been extensively developed. These strategies combine multiple reaction steps into a single operation without the need for intermediate purification. A common one-pot approach involves the reaction of a ketone, a halogen source, and a thiourea derivative in a single reaction vessel.

For example, a facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been developed using aromatic methyl ketones and thiourea in the presence of copper(II) bromide. This method proceeds via an in situ α-bromination of the ketone followed by cyclization with thiourea. The reaction conditions are generally mild, and the products are often obtained in good to excellent yields.

Another green approach involves a one-pot, multi-component condensation of an α-bromoacetyl compound, thiourea, and a substituted benzaldehyde (B42025), catalyzed by silica-supported tungstosilisic acid. nu.edu.kz This method can be performed under conventional heating or ultrasonic irradiation, with the latter often providing higher yields in shorter reaction times.

| Ketone/Aldehyde | Reagents | Catalyst/Solvent | Product Scope | Yield Range (%) |

| Aromatic methyl ketones | Thiourea, CuBr2 | EtOAc (reflux) | 4-Aryl-2-aminothiazoles | 68-90% |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Substituted benzaldehydes | SiW.SiO2 / EtOH-Water | Substituted Hantzsch thiazoles | 79-90% |

Data compiled from various one-pot synthetic protocols.

Intramolecular Thioiminoformamide Annulation for Dihydrothiazol-2-ylamines

The synthesis of dihydrothiazol-2-ylamines, also known as 2-aminothiazolines, can be achieved through the intramolecular cyclization of suitably functionalized thiourea derivatives. One such approach involves the intramolecular annulation of a thioiminoformamide intermediate. This strategy is particularly useful for constructing the 4,5-dihydrothiazole ring system.

For instance, the reaction of N-allylthioureas can lead to the formation of 1,3-thiazoline derivatives through intramolecular heterocyclization. osi.lvresearchgate.net In a related methodology, the reaction between thiourea and diaroylacetylenes has been reported to produce 4,5-dihydrothiazol-2-ylamine derivatives. The proposed mechanism involves the formation of an intermediate that undergoes an intramolecular thioiminoformamide annulation reaction.

While this method is more commonly applied to the synthesis of the dihydrothiazole core, subsequent oxidation can potentially lead to the corresponding aromatic thiazole. The reaction conditions and the nature of the substituents play a crucial role in directing the outcome of these cyclization reactions.

Targeted Synthetic Strategies for 5-Substituted Thiazol-2-ylamines

To introduce specific aryl or benzyl (B1604629) groups at the 5-position of the 2-aminothiazole ring, more targeted synthetic strategies are often employed. These methods offer greater control over the substitution pattern and are particularly valuable for the synthesis of analogues of this compound.

Direct Arylation Protocols for N-Protected 5-Arylated 2-Aminothiazoles

Direct C-H arylation has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds without the need for pre-functionalized starting materials. For the synthesis of 5-arylated 2-aminothiazoles, direct arylation of a 2-aminothiazole precursor at the C5 position is a highly atom-economical approach.

To achieve regioselective arylation at the 5-position, the amino group at the 2-position is often protected. Palladium catalysts are commonly employed to facilitate this transformation. For example, ligand-free Pd(OAc)2 has been shown to efficiently catalyze the direct arylation of thiazole derivatives with aryl bromides. This method is attractive due to its operational simplicity and the use of a readily available catalyst. The reaction selectively yields 5-arylated products.

| Thiazole Substrate | Aryl Halide | Catalyst System | Product | Yield (%) |

| 2-Phenylthiazole | 4-Bromobenzonitrile | Pd(OAc)2 / K2CO3 | 2-Phenyl-5-(4-cyanophenyl)thiazole | 92% |

| 2-Methylthiazole | 4-Bromoacetophenone | Pd(OAc)2 / K2CO3 | 2-Methyl-5-(4-acetylphenyl)thiazole | 85% |

Representative yields from direct arylation studies.

Palladium-Catalyzed Coupling Reactions for Thiazole Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are versatile and widely used methods for the synthesis of substituted thiazoles. These reactions typically involve the coupling of a halogenated thiazole derivative with a suitable coupling partner, such as a boronic acid (Suzuki) or an alkene (Heck).

For the synthesis of this compound analogues, a 5-halo-2-aminothiazole can be coupled with an appropriate organometallic reagent. For instance, a 5-bromo-2-aminothiazole derivative can undergo a Suzuki coupling with (4-chlorobenzyl)boronic acid in the presence of a palladium catalyst and a base to afford the desired product. The efficiency of these reactions is often dependent on the choice of catalyst, ligand, base, and solvent.

The Suzuki cross-coupling reaction, in particular, is a powerful method for creating aryl-aryl bonds and has been successfully applied to the synthesis of various 5-arylthiazoles.

| Thiazole Substrate | Coupling Partner | Catalyst System | Product Scope | Yield Range (%) |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids/pinacol esters | Pd(PPh3)4 / K3PO4 | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 37-72% |

| 2-Amino-6-bromobenzothiazole | Various aryl boronic acids | Pd(0) catalyst | 2-Amino-6-arylbenzothiazoles | Moderate to excellent |

Data from studies on Suzuki coupling reactions of thiazole derivatives.

Optimization of Reaction Conditions and Yields for this compound

The synthesis of this compound is often achieved through the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea derivative. However, to enhance the efficiency and yield of this transformation, significant research has been dedicated to optimizing various reaction parameters, including catalytic systems, ligands, and the reaction environment. One-pot modifications of the Hantzsch synthesis, which avoid the isolation of the intermediate α-haloketone, have also been a focus of optimization efforts.

Catalytic Systems and Ligand Effects

The choice of catalyst and associated ligands plays a pivotal role in the efficiency of the Hantzsch synthesis and its variations. A range of catalysts, from simple inorganic bases to complex organometallic compounds, have been explored to improve reaction rates and yields.

Recent advancements have highlighted the efficacy of heterogeneous catalysts in the synthesis of 2-aminothiazole derivatives. For instance, silica-supported tungstosilisic acid has been successfully employed as a reusable catalyst in a one-pot, three-component reaction of an α-bromo-β-keto-lactone, thiourea, and various benzaldehydes to yield substituted Hantzsch thiazole derivatives in good to excellent yields (79-90%). mdpi.com The optimization of this system revealed that a 15% catalyst loading in an ethanol (B145695)/water mixture provides the best results. mdpi.com Further increasing the catalyst amount did not lead to a significant improvement in yield.

In the context of one-pot syntheses starting from ketones, a copper(II) bromide-mediated reaction with various aromatic methyl ketones and thioureas has been developed. rsc.org This method proceeds via an in-situ α-bromination followed by cyclization. Optimization studies for the synthesis of 4-phenylthiazol-2-amine, a related compound, demonstrated that using K2CO3 as a base in refluxing ethyl acetate (B1210297) gave the highest yield (87%). rsc.org The use of other bases like NaHCO3 or the absence of a base resulted in significantly lower yields. rsc.org

The following interactive table summarizes the effect of different catalytic systems on the yield of 2-aminothiazole derivatives, providing insights that can be extrapolated for the synthesis of this compound.

| Catalyst | Base | Reaction Conditions | Product | Yield (%) | Reference |

| SiW.SiO₂ (15%) | - | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde, EtOH/H₂O, 65 °C | 3-(2-Amino-5-(phenyl)-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | 85 | mdpi.com |

| CuBr₂ | K₂CO₃ | Acetophenone, thiourea, EtOAc, reflux | 4-Phenylthiazol-2-amine | 87 | rsc.org |

| CuBr₂ | NaHCO₃ | Acetophenone, thiourea, EtOAc, reflux | 4-Phenylthiazol-2-amine | 45 | rsc.org |

| CuBr₂ | None | Acetophenone, thiourea, EtOAc, reflux | 4-Phenylthiazol-2-amine | 30 | rsc.org |

| None | K₂CO₃ | Acetophenone, thiourea, EtOAc, reflux | 4-Phenylthiazol-2-amine | Trace | rsc.org |

While specific ligand effects for the synthesis of this compound are not extensively documented in readily available literature, the principles of ligand-accelerated catalysis are applicable. In related copper-catalyzed cross-coupling reactions for the formation of C-N and C-S bonds, the choice of ligand can significantly impact reaction efficiency and selectivity. For the synthesis of related benzothiazoles, ligand-free copper-catalyzed methods using copper(II) oxide nanoparticles have been reported, simplifying the reaction setup. nih.govscispace.comcapes.gov.br

Solvent Selection and Reaction Environment Influence

The polarity and proticity of the solvent can affect the solubility of reactants and intermediates, as well as the rate of the reaction. In the aforementioned copper(II) bromide-mediated one-pot synthesis of 4-phenylthiazol-2-amine, a solvent screening revealed that ethyl acetate was superior to other solvents like methanol (B129727), ethanol, THF, and acetonitrile (B52724) in terms of yield. rsc.org Reactions in chloroform (B151607) or water did not proceed at all. rsc.org For the silica-supported tungstosilisic acid-catalyzed reaction, a mixture of ethanol and water was found to be an effective medium. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of 2-aminothiazole derivatives. jusst.org The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. jusst.org For instance, a microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, which are structurally complex 2-aminothiazole derivatives, was optimized. nih.gov The highest yield (95%) was achieved in methanol at 90 °C for 30 minutes. nih.gov In contrast, conventional heating in refluxing methanol required 8 hours and resulted in lower yields. nih.gov

The following interactive table illustrates the influence of solvent and reaction conditions on the synthesis of 2-aminothiazole derivatives, which can guide the selection of an optimal environment for the synthesis of this compound.

| Reactants | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| Acetophenone, Thiourea | CuBr₂, K₂CO₃ | Ethyl Acetate | Reflux | 8 h | 4-Phenylthiazol-2-amine | 87 | rsc.org |

| Acetophenone, Thiourea | CuBr₂, K₂CO₃ | Methanol | Reflux | 8 h | 4-Phenylthiazol-2-amine | 81 | rsc.org |

| Acetophenone, Thiourea | CuBr₂, K₂CO₃ | Ethanol | Reflux | 8 h | 4-Phenylthiazol-2-amine | 83 | rsc.org |

| Acetophenone, Thiourea | CuBr₂, K₂CO₃ | THF | Reflux | 8 h | 4-Phenylthiazol-2-amine | 52 | rsc.org |

| Acetophenone, Thiourea | CuBr₂, K₂CO₃ | Acetonitrile | Reflux | 8 h | 4-Phenylthiazol-2-amine | 45 | rsc.org |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Microwave | Methanol | 90 | 30 min | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95 | nih.gov |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Conventional | Methanol | Reflux | 8 h | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Lower Yield | nih.gov |

Stereoselective Synthesis of this compound Derivatives

The introduction of chirality into molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. The stereoselective synthesis of derivatives of this compound, where a stereocenter is introduced, for instance, at the benzylic methylene (B1212753) bridge or on a substituent on the thiazole ring, represents a significant synthetic challenge. Key strategies to achieve this include the use of chiral auxiliaries, chiral catalysts, and chiral building blocks.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. bepls.com After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral 2-aminothiazole derivatives, a chiral auxiliary could be attached to the thiourea nitrogen or to a functional group on the α-haloketone precursor. For example, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. This methodology could potentially be adapted to introduce a chiral center adjacent to the thiazole ring.

The use of chiral catalysts, such as chiral ligands in combination with a metal center, is another powerful approach for enantioselective synthesis. While specific examples for the asymmetric synthesis of this compound derivatives are not abundant in the literature, the principles of asymmetric catalysis are broadly applicable. For instance, the development of new enantioselective catalysts based on chiral amino alcohols has shown promise in various asymmetric reactions. polyu.edu.hk Such catalysts could potentially be employed in a catalytic asymmetric version of the Hantzsch synthesis or in subsequent modifications of the 2-aminothiazole core.

A third approach involves the use of a chiral pool, where a readily available chiral starting material is used to construct the target molecule. For example, a chiral α-halo-β-hydroxy ketone derived from a natural product could be used as a precursor in the Hantzsch synthesis to generate a chiral 2-aminothiazole derivative with a hydroxyl group at a defined stereocenter.

While the direct stereoselective synthesis of this compound itself is not a primary focus due to the prochiral nature of the methylene bridge, the synthesis of its derivatives with adjacent stereocenters is a key area of interest. Research in the asymmetric synthesis of related heterocyclic systems provides a roadmap for future investigations in this area.

Chemical Transformations and Derivatization Strategies for 5 4 Chloro Benzyl Thiazol 2 Ylamine

Functionalization at the Thiazole (B1198619) Amino Group

The primary amino group at the C-2 position is a versatile handle for a variety of chemical transformations, making it a common site for initial derivatization efforts. mdpi.com Its reactivity allows for the introduction of a wide array of functional groups through well-established synthetic protocols.

The nucleophilic nature of the exocyclic amino group of 5-(4-chloro-benzyl)-thiazol-2-ylamine facilitates reactions with various electrophiles, including acyl halides, alkyl halides, and sulfonyl chlorides.

Acylation is a frequently employed strategy to introduce amide functionalities. mdpi.com For instance, the reaction of 2-aminothiazole (B372263) derivatives with acid chlorides or acyl chlorides can yield the corresponding N-acylated products. nih.govmdpi.com A specific example involves the acylation of 5-(4-chlorobenzyl)-1,3-thiazol-2-amine to produce compounds like N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide. researchgate.net This transformation is typically carried out by treating the parent amine with an appropriate acid chloride, often in the presence of a base to neutralize the HCl byproduct. mdpi.com

Alkylation of the 2-amino group can also be achieved, though it can present challenges. Direct N-alkylation can be complicated by the potential for competing side reactions or the relatively poor nucleophilicity of the thiazole amine. researchgate.net

Sulfonylation introduces a sulfonamide moiety, which can significantly alter the electronic and steric properties of the molecule. This is achieved by reacting the 2-aminothiazole core with a substituted sulfonyl chloride. nih.gov For example, 2-aminothiazole scaffolds can be treated with phenylsulfonyl chloride derivatives to produce the corresponding sulfonamide compounds. nih.gov

| Transformation | Reagent Class | General Product |

| Acylation | Acid Chlorides (R-COCl) | N-(thiazol-2-yl)amides |

| Alkylation | Alkyl Halides (R-X) | N-alkyl-thiazol-2-ylamines |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N-(thiazol-2-yl)sulfonamides |

The primary amino group of 2-aminothiazoles readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. mdpi.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine.

A wide variety of aromatic and heteroaromatic aldehydes can be condensed with 2-aminothiazole derivatives to produce a diverse library of Schiff bases. mdpi.com For example, 2-amino-4-phenylthiazole (B127512) can be reacted with various benzaldehyde (B42025) derivatives in a solvent like methanol (B129727) under reflux to yield the corresponding imines. The synthesis of Schiff bases from 3,4,5-trimethoxybenzaldehyde (B134019) and various 2-aminothiazoles has also been reported. mdpi.com This reaction provides a straightforward method for extending the molecular framework and introducing new structural motifs.

| Aldehyde Reactant | Resulting Moiety | Reference |

| Benzaldehyde | N-benzylidenethiazol-2-amine | mdpi.com |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)thiazol-2-amine | mdpi.com |

| 3,4,5-Trimethoxybenzaldehyde | N-(3,4,5-trimethoxybenzylidene)thiazol-2-amine | mdpi.com |

| Heteroaromatic Aldehydes | N-(heteroarylmethylene)thiazol-2-amine | mdpi.com |

Substitutions and Modifications on the Thiazole Ring at C-4 and C-5 Positions

Modification of the thiazole ring itself offers another avenue for structural diversification. While the C-5 position is substituted in the parent compound, the C-4 position is available for functionalization.

Achieving regioselective functionalization of the thiazole ring is crucial for targeted synthesis. In 2-aminothiazole systems, electrophilic substitution reactions are strongly directed to the C-5 position. nih.govpharmaguideline.com This is due to the electron-donating nature of the amino group, which activates the ring, particularly at the C-5 position. pharmaguideline.comnumberanalytics.com Consequently, direct electrophilic substitution at the C-4 position of this compound is challenging.

To overcome this inherent regioselectivity, multi-step strategies have been developed. One notable approach is the "halogen dance" rearrangement. nih.gov This method involves the synthesis of a 5-bromo-2-aminothiazole, protection of the amino group (e.g., as a Boc-carbamate), and subsequent treatment with a strong base like lithium diisopropylamide (LDA). This induces rearrangement of the bromine atom from the C-5 to the C-4 position. nih.gov Subsequent deprotection provides the 2-amino-4-bromothiazole, a versatile intermediate for further functionalization at the C-4 position via cross-coupling reactions. nih.gov

Another potential strategy for introducing functionality is the Vilsmeier-Haack reaction, which typically results in formylation at the C-5 position of electron-rich heterocycles like 2-aminothiazoles. asianpubs.orgrsc.orgresearchgate.netorganic-chemistry.org While this reaction would not directly functionalize the C-4 position of the title compound, it is a key method for introducing a reactive aldehyde group onto the thiazole ring in other contexts, which can then be used for further synthetic elaborations. asianpubs.org

The 2-aminothiazole scaffold is a valuable building block for the synthesis of fused heterocyclic and polycyclic systems. nih.gov These reactions often involve the participation of the C-2 amino group and a substituent on the thiazole ring to form a new, fused ring.

For instance, 2-aminothiazoles can react with reagents containing two electrophilic centers to construct fused bicyclic systems like imidazo[2,1-b]thiazoles. rsc.org Similarly, derivatized 2-aminothiazoles can be used to synthesize more complex structures. The reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives, followed by treatment with hydrazine (B178648) and subsequent cyclization, can afford thiazolo[4,5-d]pyridazin-2-yl derivatives. nih.gov These strategies demonstrate how the thiazole ring can serve as a foundation for building intricate, multi-ring structures.

| Thiazole Precursor | Key Reagent(s) | Resulting Fused System |

| 2-Aminothiazole | α-Haloketones / Bifunctional electrophiles | Imidazo[2,1-b]thiazole |

| Ethyl 2-aminothiazole-4-carboxylate | Isothiocyanates, Hydrazine | Thiazolo[4,5-d]pyridazine |

Diversification of the 4-Chloro-benzyl Moiety

The 4-chlorobenzyl group provides a key site for diversification through modern cross-coupling reactions. The chlorine atom on the aromatic ring can be replaced by a variety of substituents using palladium-catalyzed methods, which are fundamental tools for C-C and C-N bond formation. numberanalytics.com

The Suzuki-Miyaura coupling reaction is a powerful method for forming new carbon-carbon bonds. researchgate.netnih.gov In this reaction, the 4-chloro-benzyl group can be coupled with a range of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This allows for the synthesis of biaryl methane (B114726) derivatives, effectively replacing the chlorine atom with a new aromatic or heterocyclic ring system. nih.govresearchgate.net

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction enables the coupling of the 4-chlorobenzyl moiety with a wide array of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. beilstein-journals.orglibretexts.org This method provides direct access to a diverse set of aniline (B41778) derivatives, significantly expanding the structural variety achievable from the parent compound.

| Reaction Name | Coupling Partner | Bond Formed | General Product Structure |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | C-C | 5-(4-Aryl-benzyl)-thiazol-2-ylamine |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | C-N | 5-(4-(R¹R²-Amino)-benzyl)-thiazol-2-ylamine |

Aromatic Ring Substitutions and Modifications

The 4-chlorophenyl group of this compound is a key site for structural modification, primarily through reactions that replace the chlorine atom. While the carbon-chlorine bond is relatively stable, it can be activated under specific conditions, most notably through transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful platform for introducing a diverse array of substituents, thereby modulating the electronic and steric properties of the molecule.

Prominent among these transformations are the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, such as an arylboronic acid or ester. This strategy allows for the replacement of the chlorine atom with various aryl, heteroaryl, or alkyl groups. For instance, reacting the parent compound with different arylboronic acids under suitable palladium catalysis could yield a library of biaryl derivatives. researchgate.netnih.govmdpi.com The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system. researchgate.netmdpi.comrsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, replacing the chlorine atom with a primary or secondary amine. wikipedia.orglibretexts.org This is particularly useful for synthesizing derivatives containing substituted anilines or other amino compounds. The process involves a palladium catalyst paired with a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos) and a base. nih.govorganic-chemistry.org This method significantly expands the accessible chemical space, allowing for the introduction of functionalities that can alter solubility, basicity, and hydrogen-bonding capabilities.

The table below summarizes these potential modifications to the aromatic ring.

| Reaction Type | Reagents & Conditions | Resulting Structure |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Solvent (e.g., DME) | Chlorine replaced with an aryl, heteroaryl, or alkyl group (R) |

| Buchwald-Hartwig Amination | R¹R²NH, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Chlorine replaced with an amino group (-NR¹R²) |

Linker Modifications and Extension Strategies

While direct modification of the methylene (B1212753) linker (-CH₂-) is synthetically challenging, significant molecular extensions can be achieved by leveraging the high reactivity of the 2-amino group on the thiazole ring. This exocyclic amine is a potent nucleophile and serves as the primary handle for derivatization and the attachment of various side chains and functional groups.

Common strategies for extending the molecule from this position include:

Acylation: The 2-amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. For example, treatment with chloroacetyl chloride yields N-(5-(4-chloro-benzyl)-thiazol-2-yl)-2-chloroacetamide. researchgate.netnih.govijpsr.com This intermediate is itself a versatile precursor for further substitutions. researchgate.netresearchgate.net

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These reactions typically proceed under mild conditions and introduce functionalities capable of forming strong hydrogen bond networks.

Schiff Base Formation: Condensation of the 2-amino group with various aromatic or aliphatic aldehydes yields the corresponding imines, also known as Schiff bases. This reaction is often reversible and acid-catalyzed. The resulting imine is a crucial intermediate for the synthesis of other heterocyclic systems.

The following table details these key extension strategies.

| Reaction Type | Reagents | Functional Group Formed |

| Acylation | R-COCl, Base (e.g., K₂CO₃) | Amide (-NH-CO-R) |

| Urea Formation | R-NCO | Urea (-NH-CO-NH-R) |

| Thiourea Formation | R-NCS | Thiourea (-NH-CS-NH-R) |

| Schiff Base Formation | R-CHO, Acid catalyst | Imine (-N=CH-R) |

Computational Chemistry and Molecular Modeling Investigations of 5 4 Chloro Benzyl Thiazol 2 Ylamine

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules and their complexes over time. For compounds like 5-(4-Chloro-benzyl)-thiazol-2-ylamine and related thiazole (B1198619) derivatives, MD simulations provide critical insights into the stability of their interactions with biological targets, complementing the static nature of molecular docking studies. researchgate.netbiointerfaceresearch.com These simulations model the movement of atoms and molecules, offering a more explicit view of the binding interactions and stability of a ligand within a protein's active site. rsc.orgnih.gov

The stability of a ligand-protein complex during an MD simulation is often assessed using metrics such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of a protein's backbone atoms from their initial position over the course of the simulation, with lower, stable values indicating that the complex is not undergoing significant conformational changes. For example, studies on thiazole-Schiff base derivatives have shown that average RMSD values ranging between 0.5 Å and 2.5 Å are indicative of a stable ligand-protein complex. rsc.orgnih.gov

RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues. This helps to identify which parts of the protein are flexible and which are rigid upon ligand binding. Analysis of RMSF can reveal that the residues in the binding pocket that interact with the thiazole ligand exhibit lower fluctuations, further confirming a stable binding interaction. MD simulations on various thiazole derivatives have consistently validated the stability of ligand-enzyme complexes predicted by initial docking studies. researchgate.netnih.gov This dynamic confirmation is a crucial step in computational drug design, suggesting that the compound is likely to remain bound to its target in a stable conformation to exert its biological effect. nih.govnih.gov

| Metric | Typical Value Range (Å) | Indication for Thiazole Derivatives | Source |

| RMSD | 0.5 - 2.5 | Stable ligand-protein complex conformation | rsc.org, nih.gov |

| RMSF | < 2.0 (for binding site residues) | Reduced flexibility of key interacting residues, confirming stable binding | rsc.org, nih.gov |

In Silico Screening and Virtual Library Design for Thiazol-2-ylamine Scaffolds

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules for potential drug candidates that are likely to bind to a specific biological target. sciepub.com The thiazol-2-ylamine moiety serves as a privileged scaffold in this process, meaning it is a core molecular structure that is frequently found in biologically active compounds and is suitable for building virtual libraries. excli.de

The design of a virtual library begins with the core thiazol-2-ylamine scaffold. To this core, a wide variety of chemical substituents are computationally added at different positions, creating a large and diverse collection of virtual compounds. researchgate.net This library can then be screened against the three-dimensional structure of a target protein using techniques like molecular docking. sciepub.commdpi.com Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target and estimate the strength of the interaction, often expressed as a docking score. nih.govnih.gov This allows researchers to rank the compounds in the virtual library based on their predicted binding affinities. nih.gov

Through this process, thiazole-based scaffolds have been screened against a diverse range of biological targets. For instance, in silico studies have identified thiazole derivatives with potential inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), acetylcholinesterase, and various protein kinases. biointerfaceresearch.comnih.gov The compounds that are identified as "hits" from the virtual screen—those with the best docking scores and favorable interaction profiles—become high-priority candidates for chemical synthesis and subsequent in vitro biological testing. nih.govnih.gov This computational approach significantly accelerates the early phase of drug discovery by focusing laboratory efforts on the most promising molecules. nih.gov

| Target Protein/Enzyme | Thiazole Scaffold Type | Computational Method | Outcome/Finding | Source |

| DNA Gyrase | Thiazole-pyridine hybrids | Molecular Docking | Identification of compounds with high binding affinity (dock scores -6.4 to -9.2 kcal/mol). | nih.gov |

| Monoamine Oxidase B (MAO-B) | Substituted thiazoles | Molecular Docking | Correlation between docking scores and IC50 values, identifying key binding modes. | nih.gov |

| COX-2, Acetylcholinesterase, Aldose Reductase | 2-Thiazolylimino-5-benzylidin-thiazolidin-4-one | Molecular Docking | Scaffold showed high binding affinity for multiple targets. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Thiazole-based derivatives | Molecular Docking | Discovery of potent dual inhibitors of EGFR/VEGFR-2. | nih.gov |

Structure Activity Relationship Sar Studies of 5 4 Chloro Benzyl Thiazol 2 Ylamine Scaffolds

Elucidating the Role of the 2-Amino Group on Biological Activity

The 2-aminothiazole (B372263) moiety is a cornerstone of activity in a vast number of therapeutic compounds. researchgate.net Its primary role often involves acting as a crucial hydrogen bond donor and acceptor, allowing it to form key interactions with biological targets. nih.gov The nitrogen atoms of the amino group and the thiazole (B1198619) ring can participate in binding, making this functional group a critical pharmacophoric feature. nih.gov

Modification of the 2-amino group has been shown to significantly impact biological activity. For instance, functionalization of the amino group with an amide bond is a common strategy in structural modifications to explore new binding interactions. mdpi.com Research on various 2-aminothiazole derivatives has demonstrated that acylation or the introduction of different substituents can either enhance or diminish the compound's potency, depending on the specific target. In one study on anticancer analogs, the introduction of a chlorine atom or a dialkyl group on the 2-amino group of the thiazole ring led to a significant decrease in activity. nih.gov Conversely, converting the amino group into specific amide derivatives has been a successful strategy in developing potent inhibitors for various enzymes. mdpi.comnih.gov This highlights that while the unsubstituted amino group is a key feature, its role can be refined through targeted derivatization to optimize interactions within a receptor's binding pocket. The 2-aminothiazole moiety is considered essential for DNA gyrase inhibition as it contains an acceptor–donor interaction pattern, which is a fundamental requirement for this activity. nih.gov

Table 1: Impact of 2-Amino Group Modification on Biological Activity in Thiazole Scaffolds

| Modification | General Effect on Activity | Rationale |

| Unsubstituted (-NH2) | Often essential for baseline activity | Acts as a key hydrogen bond donor/acceptor. nih.gov |

| Acylation (-NHCOR) | Variable; can increase or decrease potency | Introduces new interaction points; steric and electronic effects. mdpi.com |

| Alkylation (-NHR, -NR2) | Often decreases activity | Can disrupt critical hydrogen bonds or introduce steric hindrance. nih.gov |

| Conversion to Schiff Base (-N=CHR) | Variable | Modifies electronic properties and introduces a larger substituent. |

Impact of Substituents at the Thiazole C-4 and C-5 Positions on Molecular Recognition

For some anticancer 2-aminothiazoles, the incorporation of a small methyl group at either the C-4 or C-5 position was found to decrease potency. nih.gov In contrast, another study indicated that for a series of tryptophanyl-tRNA synthetase inhibitors, substituents at the C-4 position larger than a methyl group were tolerated, with lipophilic groups yielding better results. nih.gov This suggests that the binding pocket of the target accommodates, and may even favor, larger, more hydrophobic moieties at this position.

Aromatic substitution at the C-4 and C-5 positions has also been explored. Studies have shown that aromatic substitution can improve antitumor activity more effectively than small alkyl groups like methyl or ethyl carboxylate derivatives. nih.gov The introduction of substituted aryl groups at both the C-4 and C-5 positions has been a key strategy in the synthesis of potent anti-Candida albicans agents. mdpi.com The specific substitution pattern on these aryl rings is critical, indicating that these groups are involved in direct, specific interactions within the target site. The C-5 position, in particular, is often utilized for regioselective arylation reactions to introduce key structural motifs. researchgate.net

Table 2: Influence of C-4 and C-5 Substituents on Activity of Thiazole Derivatives

| Position | Substituent Type | General Effect on Activity |

| C-4 / C-5 | Small Alkyl (e.g., -CH3) | Often decreases potency in certain anticancer series. nih.gov |

| C-4 | Lipophilic Groups | Can be beneficial for specific enzyme inhibition. nih.gov |

| C-4 / C-5 | Aromatic Rings | Generally improves activity over small alkyl groups. nih.gov |

| C-4 / C-5 | Substituted Aryl Groups | Can significantly enhance potency and selectivity. mdpi.com |

Importance of the 4-Chloro-benzyl Moiety for Specific Interactions

In the specific scaffold of 5-(4-chloro-benzyl)-thiazol-2-ylamine, the 4-chloro-benzyl group at the C-5 position is a defining feature that dictates specificity and potency. This moiety can be deconstructed into two key components: the benzyl (B1604629) group and the para-chloro substituent.

The benzyl group primarily functions as a hydrophobic scaffold and a spacer. It positions the attached phenyl ring in a specific orientation within the binding site of a target protein, allowing it to engage in favorable hydrophobic and π-stacking interactions.

The chlorine atom at the para-position of the phenyl ring is of particular importance. Halogen substituents, especially chlorine, are known to significantly modulate a compound's biological activity through several mechanisms. The chloro group increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions. Furthermore, chlorine can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic partner like a carbonyl oxygen or an aromatic ring on the biological target. SAR studies on related heterocyclic compounds have frequently confirmed that a chloro-substituent on a phenyl ring is crucial for potent activity. ijper.orgnih.gov For example, in one series of antimicrobial thiazole analogs, the presence of a chloro group at the para-position of a phenyl ring was found to increase activity. ijper.org This suggests that the 4-chloro-benzyl moiety is not merely a bulky hydrophobic group but a precisely configured functional unit that engages in specific, activity-enhancing interactions.

Table 3: Role of the 4-Chloro-benzyl Moiety Components

| Component | Putative Role | Type of Interaction |

| Benzyl Group | Spacer and hydrophobic scaffold | Hydrophobic, Van der Waals, π-stacking |

| 4-Chloro Substituent | Enhances potency and specificity | Hydrophobic, Halogen Bonding |

Establishment of Pharmacophore Models for Thiazol-2-ylamine Derivatives

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Based on the SAR data for this compound and related structures, a general pharmacophore model can be proposed.

The key features of such a model would likely include:

Hydrogen Bond Donor/Acceptor: The 2-amino group is a critical interaction point, capable of both donating and accepting hydrogen bonds. This feature is often essential for anchoring the ligand in the active site. nih.gov

Aromatic/Hydrophobic Region 1: The thiazole ring itself can participate in hydrophobic or π-stacking interactions. It also serves as the central scaffold, holding the other pharmacophoric elements in the correct spatial orientation.

Aromatic/Hydrophobic Region 2: The benzyl-phenyl ring provides a large hydrophobic feature that can occupy a corresponding hydrophobic pocket in the target protein.

Halogen Bond Donor/Hydrophobic Feature: The chlorine atom on the phenyl ring represents a specific point for interaction, likely as a halogen bond donor or simply as a lipophilic feature that enhances binding. nih.gov The para-position appears to be optimal for this interaction in many related series.

This model provides a blueprint for designing new derivatives. For instance, new analogs could be designed by replacing the chloro-substituent with other halogen atoms (Br, F) to probe the nature of the halogen bond, or by altering the substitution pattern on the phenyl ring to map the surrounding pocket.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of this compound analogs, QSAR studies would be invaluable for predicting the activity of new compounds and optimizing lead structures.

A typical QSAR study involves calculating various molecular descriptors for each compound in a series and then using statistical methods to build a predictive model.

2D-QSAR: This approach correlates activity with 2D structural descriptors. In a study on structurally related 5-benzyl-4-thiazolinone derivatives, a 2D-QSAR model was built using Genetic Function Approximation-Multi-Linear Regression (GFA-MLR) and Artificial Neural Network (GFA-ANN) methods. nih.gov The model identified key descriptors such as MATS3i (Moran autocorrelation of lag 3 weighted by ionization potential), SpMax5_Bhe (a topological descriptor), minsOH (count of hydroxyl groups), and VE3_D (a connectivity index) as being highly relevant for predicting inhibitory activity. nih.gov A similar approach for a this compound series would likely identify descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and molecular shape.

3D-QSAR: This more advanced method considers the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.gov

CoMFA calculates steric and electrostatic fields around the molecules. The resulting model would produce contour maps indicating regions where bulky groups (steric field) or electron-donating/withdrawing groups (electrostatic field) would enhance or decrease activity.

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the required interactions. For the this compound scaffold, CoMSIA maps would be particularly useful in visualizing the optimal placement of hydrophobic and hydrogen-bonding features corresponding to the 4-chlorobenzyl and 2-amino groups, respectively.

By applying these QSAR methodologies, researchers can quantify the SAR, leading to a more rational and efficient approach to designing novel, highly potent derivatives. nih.gov

Table 4: Common QSAR Descriptors and Their Potential Relevance

| Descriptor Type | Example | Relevance to this compound Scaffold |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing effect of substituents on the benzyl ring. |

| Hydrophobic | LogP | Measures the overall lipophilicity, influenced by the 4-chlorobenzyl group. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of substituents. |

| Topological | Wiener Index | Describes molecular branching and shape. |

| 3D Fields (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic | Maps the 3D space around the scaffold to show favorable and unfavorable regions for interaction. nih.gov |

Mechanistic Research and Biological Target Interactions of 5 4 Chloro Benzyl Thiazol 2 Ylamine Derivatives

Investigations into Molecular Mechanisms of Action for Observed Activities

The biological activities of 5-(4-chloro-benzyl)-thiazol-2-ylamine derivatives are underpinned by a variety of molecular mechanisms. In the context of cancer, a primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov Studies on related 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have shown that these compounds can significantly increase the Bax/Bcl-2 ratio and caspase 9 levels, key markers of the apoptotic pathway. nih.gov Another crucial mechanism is the ability to induce cell cycle arrest, halting the proliferation of cancer cells at specific phases such as G1/S, S, or G2/M, thereby preventing their division and growth. nih.govmdpi.com

In the realm of antibacterial research, the mechanisms are generally classified into several categories: inhibition of cell wall formation, depolarization of the cell membrane, and inhibition of protein or nucleic acid synthesis. jchemrev.com Thiazole (B1198619) derivatives have been shown to interfere with these essential bacterial pathways. nih.gov For instance, some derivatives function by inhibiting key enzymes required for bacterial DNA replication and repair. nih.gov

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate inflammatory pathways. This includes the inhibition of enzymes responsible for synthesizing pro-inflammatory mediators. frontiersin.org By blocking these pathways, the derivatives can effectively reduce the inflammatory response.

Exploration of Specific Protein and Enzyme Targets for Thiazol-2-ylamine Derivatives

Identifying the precise molecular targets of this compound derivatives is crucial for understanding their therapeutic potential and for the rational design of more potent and selective agents. Research has pinpointed several key proteins and enzymes that interact with these compounds.

Anticancer Targets : A significant target for some thiazole derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis, the process by which tumors form new blood vessels. mdpi.com By inhibiting VEGFR-2, these compounds can stifle tumor growth. mdpi.com Other studies have identified the kinesin spindle protein (KSP) as a target for related 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Furthermore, molecular docking studies have predicted interactions with other important cancer-related proteins, including aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), B-cell lymphoma 2 (Bcl-2), and the RAS p21 protein. mdpi.comjpionline.org

Antibacterial Targets : In bacteria, key targets for thiazole derivatives are DNA gyrase (specifically the GyrB subunit) and topoisomerase IV (specifically the ParE subunit). jchemrev.comnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov

Anti-inflammatory Targets : The anti-inflammatory properties of some thiazole derivatives are a result of their inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. frontiersin.org These enzymes are central to the metabolic pathways that produce prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. frontiersin.org

Antifungal Targets : In fungi, potential molecular targets include Yck2, which is a member of the casein kinase 1 (CK1) family, and the heat-shock protein 90 (Hsp90), an essential molecular chaperone. nih.gov

Other Targets : Beyond these areas, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, indicating that thiazole derivatives can interact with specific ion channels. nih.gov

Applications in Antimicrobial Research

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. jchemrev.com Derivatives of this compound have demonstrated significant potential in this area, with broad-spectrum activity against various pathogens.

The antibacterial action of thiazole derivatives is often linked to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA synthesis and repair. jchemrev.comnih.gov This targeted inhibition disrupts essential cellular processes, leading to bacterial death. jchemrev.com The presence and position of the chloro-substituent on the benzyl (B1604629) ring have been shown to significantly influence the antibacterial potency of these compounds. researchgate.net For example, certain N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives have shown high activity against Gram-positive bacteria. researchgate.net Specifically, a derivative with a 2-chlorobenzylthio moiety exhibited potent activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net

| Compound Derivative | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] ciprofloxacin | Staphylococcus aureus | 0.06 µg/mL | researchgate.net |

| N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] ciprofloxacin | Staphylococcus epidermidis | 0.06 µg/mL | researchgate.net |

| 5-(4-chlorobenzyl)-2-(furan-2-ylmethylenehydrazono)thiazolidin-4-one | Staphylococcus aureus | Active | researchgate.net |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivative (Compound 7) | Various Bacteria | 43.3–86.7 µM | nih.gov |

Thiazole derivatives have also been investigated for their effectiveness against fungal and viral pathogens. nih.govresearchgate.net Their antifungal action has been demonstrated against various forms of candidiasis, with some derivatives showing potency comparable to standard antifungal drugs like ketoconazole (B1673606) and fluconazole. jchemrev.com Studies have shown activity against Candida albicans and Cryptococcus neoformans. nih.govresearchgate.net Chloro-substituted thiazolidinone compounds, in particular, have exhibited significant fungal growth inhibition. nanobioletters.com

In antiviral research, certain aminothiazole derivatives have shown promising activity against the Influenza A virus. mdpi.com Additionally, related 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and tested for their ability to inhibit the Tobacco Mosaic Virus (TMV), a plant virus. researchgate.netnih.govnih.gov

| Compound Derivative | Virus | Inhibition Rate at 500 µg/mL | Source |

|---|---|---|---|

| 5-(4-chlorophenyl)-N-(4-methylphenyl)sulfonamide (7b) | Tobacco Mosaic Virus (TMV) | 51% | nih.gov |

| 5-(4-chlorophenyl)-N-(3-chlorophenyl)sulfonamide (7i) | Tobacco Mosaic Virus (TMV) | 48% | nih.gov |

| 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid (6e) | Influenza A (H1N1) | Significant activity | mdpi.com |

| 3-{(4-acetamidophenyl)[4-(4-trifluoromethylphenyl)-1,3-thiazol-2-yl]amino}propanoic acid (5e) | Influenza A (H1N1) | Significant activity | mdpi.com |

Role in Anti-Inflammatory Research and Pathway Modulation

Derivatives of this compound are recognized for their anti-inflammatory properties. nih.gov Research into related thiazole structures has shown that a key mechanism of action is the dual inhibition of COX and 5-LOX enzymes. frontiersin.org By blocking these enzymes, the compounds prevent the synthesis of prostaglandins and leukotrienes, which are key drivers of inflammation. frontiersin.org For instance, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated significant, dose-dependent inhibition of inflammation in in-vivo models. frontiersin.org Other studies have shown that thiazole derivatives can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov

| Compound Derivative | Target Enzyme | Inhibition (%) at 20 mg/kg | Source |

|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | Carrageenan-induced edema (at 5h) | 61.64% | frontiersin.org |

| Histamine-induced edema (at 3h) | 27.12% | frontiersin.org | |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | Carrageenan-induced edema (at 5h) | Not specified, but greatest activity | frontiersin.org |

| Histamine-induced edema (at 3h) | 35.00% | frontiersin.org |

Contributions to Anticancer Research and Target Inhibition

The thiazole scaffold is a prominent feature in many anticancer agents, and derivatives of this compound have been extensively studied for their cytotoxic effects against various cancer cell lines. jpionline.org The presence of an electron-withdrawing chlorine atom on the 5-phenyl ring has been reported to enhance the cytotoxic activity of these compounds. nih.gov

These derivatives have demonstrated efficacy against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (SW-620), and central nervous system (SF-539) cancers. nih.govmdpi.comnih.gov The anticancer effects are mediated through multiple mechanisms, including the inhibition of specific targets like VEGFR-2, which is crucial for tumor angiogenesis. mdpi.com Furthermore, these compounds can induce cell cycle arrest and trigger apoptosis, leading to the death of cancer cells. nih.govmdpi.com For example, one thiazole derivative was found to arrest the cell cycle at the G1/S phase and increase the population of apoptotic cells by over 40-fold in MCF-7 breast cancer cells. mdpi.com

| Compound Derivative | Cancer Cell Line | Activity (IC50 / GI50) | Source |

|---|---|---|---|

| Thiazole derivative (4c) | MCF-7 (Breast) | IC50 = 2.57 µM | mdpi.com |

| Thiazole derivative (4c) | HepG2 (Liver) | IC50 = 7.26 µM | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4i) | MCF-7 (Breast) | IC50 = 2.32 µg/mL | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4e) | HepG2 (Liver) | IC50 = 3.13 µg/mL | nih.gov |

| Ciminalum–thiazolidinone hybrid (2h) | MOLT-4 (Leukemia) | GI50 < 0.01 µM | nih.gov |

| SW-620 (Colon) | GI50 < 0.01 µM | nih.gov |

Applications in Agricultural Chemistry

The structural motif of 2-aminothiazole (B372263), particularly derivatives featuring benzyl substitutions, has garnered attention in the field of agricultural chemistry for its potential role in crop protection. Research has explored the utility of these compounds as both fungicides to combat plant pathogenic fungi and as herbicides for weed management.

Fungicidal Activities

Derivatives of 2-aminothiazole have demonstrated notable efficacy against a range of phytopathogenic fungi, which are responsible for significant crop damage and yield loss. The thiazole ring is a key pharmacophore in the development of new antifungal agents. researchgate.net

One area of investigation involves 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, which are synthesized from 2-amino-4-arylthiazoles. mdpi.com In a study, these compounds were tested against seven agricultural fungi. mdpi.com Specifically, 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone were found to exhibit higher fungicidal effects compared to other synthesized compounds in the series. mdpi.com Certain derivatives showed more potent activity against Pythium aphanidermatum than against other tested fungi. mdpi.com

Another class of related compounds, thiazolyl hydrazine (B178648) derivatives, has been evaluated for in vitro antifungal activity against six phytopathogenic strains. semanticscholar.org The results indicated that many of these compounds displayed good antifungal activity. semanticscholar.org Notably, compound 3l (structure not detailed in the abstract) showed excellent activity against Botryosphaeria dothidea and Gibberella sanbinetti, with EC50 values of 0.59 µg/mL and 0.69 µg/mL, respectively. semanticscholar.org This level of potency was reported to be superior to commercial fungicides like fluopyram (B1672901) and boscalid. semanticscholar.org

Furthermore, research into novel structural hybrids of quinoline (B57606) and thiazole has yielded compounds with antifungal properties. Similarly, the synthesis of 2-aminothiazole derivatives linked to benzamides has produced compounds with excellent antifungal activity. nih.gov The fungicidal potential of thiazole derivatives extends to those incorporating a trifluoromethyl group with coumarin (B35378) or naphthoquinone hybrids bearing an adamantine moiety. researchgate.net

The table below summarizes the fungicidal activities of selected thiazole derivatives against various plant pathogens.

| Fungal Pathogen | Derivative Class | Observed Activity | Reference |

| Pythium aphanidermatum | 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | High fungicidal effect from specific dichloro-substituted compounds | mdpi.com |

| Botryosphaeria dothidea | Thiazolyl hydrazine derivatives | Excellent activity (EC50 = 0.59 µg/mL) | semanticscholar.org |

| Gibberella sanbinetti | Thiazolyl hydrazine derivatives | Excellent activity (EC50 = 0.69 µg/mL) | semanticscholar.org |

| Botrytis cinerea | N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl) methyl) benzamide (B126) derivatives | High activity (EC50 = 0.0024 µmol·L⁻¹) | researchgate.net |

| Rhizoctonia solani | N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl) methyl) benzamide derivatives | High activity (EC50 = 0.0028 µmol·L⁻¹) | researchgate.net |

| Colletotrichum orbiculare | 3-[(5-benzylthio-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones | Moderate inhibition at 50 mg/L | sioc-journal.cn |

Herbicidal Applications

The thiazole nucleus and related heterocyclic systems have also been explored for their potential as herbicides. researchgate.net Various thiadiazole derivatives, for instance, have been shown to exhibit herbicidal activity by inhibiting photosynthesis and disrupting chloroplast ultrastructure. researchgate.net

Research into N-(thiazol-2-yl)-2-(4-aryloxyphenoxy) propionamides has demonstrated their potential as herbicides. sioc-journal.cn A bioassay of these compounds revealed that most displayed moderate to excellent herbicidal activity against weeds like crabgrass (Digitaria sanguinalis) and barnyard grass (Echinochloa crusgalli) when applied at a rate of 1500 g/hm². sioc-journal.cn

Another study focused on 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters, which are structurally related to the benzyl-substituted thiazole core. mdpi.com Preliminary bioassays indicated that some of these compounds exhibit good herbicidal activity against Zea mays, Triticum aestivum, and Arabidopsis thaliana. mdpi.com This line of research draws inspiration from hydantocidin, a natural product with excellent herbicidal activity. mdpi.com

The table below presents findings on the herbicidal activity of related heterocyclic compounds.

| Weed Species | Compound Class | Observed Activity | Reference |

| Digitaria sanguinalis (crabgrass) | N-(thiazol-2-yl)-2-(4-aryloxyphenoxy) propionamides | Moderate to excellent activity at 1500 g/hm² | sioc-journal.cn |

| Echinochloa crusgalli (barnyard grass) | N-(thiazol-2-yl)-2-(4-aryloxyphenoxy) propionamides | Moderate to excellent activity at 1500 g/hm² | sioc-journal.cn |

| Zea mays (corn) | 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters | Good herbicidal activity | mdpi.com |

| Triticum aestivum (wheat) | 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters | Good herbicidal activity | mdpi.com |

| Arabidopsis thaliana | 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters | Good herbicidal activity | mdpi.com |

| Brassica napus | 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | >80% root growth inhibition at 250 µM | nih.gov |

Future Perspectives and Emerging Research Trajectories for 5 4 Chloro Benzyl Thiazol 2 Ylamine

Development of Next-Generation Synthetic Methodologies

While classical methods like the Hantzsch thiazole (B1198619) synthesis have been effective, future research will prioritize the development of more efficient, sustainable, and versatile synthetic strategies. imp.kiev.uaaip.org The aim is to facilitate the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Key future directions include:

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single step, saving time, resources, and purification efforts. nih.govacs.org Developing novel MCRs for 5-(4-Chloro-benzyl)-thiazol-2-ylamine derivatives will be a key area of focus.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer precise control over reaction parameters such as temperature and pressure, leading to shorter reaction times, higher yields, and improved purity of the final products. researchgate.net Their application can accelerate the synthesis of analog libraries for screening.

| Synthetic Methodology | Key Advantages | Relevance to this compound |

| Green Catalysis | Utilizes reusable catalysts (e.g., nanoparticles), eco-friendly solvents. nih.gov | Reduces environmental impact and cost of synthesis. |

| One-Pot Reactions | Combines multiple synthetic steps into a single operation. acs.org | Increases efficiency for creating diverse chemical libraries. |

| Microwave-Assisted Synthesis | Dramatically reduces reaction times from hours to minutes. researchgate.net | Accelerates the production of novel derivatives for testing. |

| Flow Chemistry | Allows for precise control, scalability, and safer reactions. | Enables large-scale, controlled production for further development. |

Integration with Advanced Screening and Omics Technologies

To move beyond preliminary biological activity assessments, future research will integrate high-throughput screening (HTS) with a suite of "omics" technologies. This holistic approach provides a system-level understanding of the compound's biological effects. frontlinegenomics.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of derivatives against a wide array of biological targets, such as specific enzymes or cell lines. nih.govmdpi.com This can quickly identify lead compounds with high potency and selectivity.

Genomics and Transcriptomics: These technologies can reveal how this compound affects gene expression. For instance, RNA-sequencing can identify which cellular pathways are upregulated or downregulated upon treatment, offering clues to its mechanism of action. researchgate.netnih.gov

Proteomics and Metabolomics: Proteomics can identify the specific proteins that the compound binds to, while metabolomics analyzes its impact on the cell's metabolic profile. researchgate.netmdpi.com This multi-omics data provides a comprehensive picture of the compound's cellular interactions, helping to identify its primary targets and potential off-target effects. frontlinegenomics.comfrontiersin.org

Exploration of Novel Biological Pathways and Therapeutic Applications

The thiazole ring is a component of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govresearchgate.net Future research on this compound will aim to uncover novel mechanisms and expand its therapeutic applications.

Targeting Kinase Pathways: Many thiazole derivatives have been identified as potent inhibitors of protein kinases, such as VEGFR-2, which are crucial in cancer progression. mdpi.comnih.govmdpi.com Future studies will likely investigate the inhibitory effects of this compound against a broader panel of kinases implicated in various diseases.

Modulating Inflammatory Pathways: Given the anti-inflammatory properties of some thiazole compounds, researchers may explore the potential of this molecule to modulate key inflammatory pathways, such as the NLRP3 inflammasome, which is involved in a range of chronic inflammatory diseases. nih.gov

Antimicrobial and Antifungal Mechanisms: With rising antimicrobial resistance, a key research trajectory will be to elucidate the specific mechanisms by which thiazole derivatives exert their antibacterial and antifungal effects. nanobioletters.comnih.gov This could involve inhibiting essential microbial enzymes or disrupting cell wall integrity. Studies have shown that some thiazole derivatives are effective against resistant strains like MRSA. nih.gov

| Potential Therapeutic Area | Key Biological Targets/Pathways | Research Focus |

| Oncology | VEGFR-2, PI3K/mTOR, EGFR, BRAFV600E nih.govnih.govnih.govnih.gov | Inhibition of angiogenesis, cell proliferation, and survival. |

| Infectious Diseases | Bacterial and fungal enzymes (e.g., CYP51) researchgate.netnih.gov | Development of agents against drug-resistant pathogens. |

| Inflammatory Disorders | COX enzymes, NLRP3 inflammasome nih.govacs.org | Modulation of inflammatory responses. |

| Neurology | Cys-loop receptors (e.g., ZAC) nih.gov | Exploration of activity on ion channels related to neurological function. |

Interdisciplinary Research with Materials Science and Nanotechnology

The intersection of medicinal chemistry with materials science and nanotechnology opens up innovative avenues for enhancing the delivery and efficacy of therapeutic agents. imp.kiev.ua The unique chemical properties of the thiazole ring make it an attractive candidate for incorporation into advanced materials.

Future research in this area may include:

Nanoparticle-Based Drug Delivery: Encapsulating this compound within nanoparticles (e.g., liposomes or polymeric nanoparticles) could improve its solubility, stability, and bioavailability. This approach can also enable targeted delivery to specific tissues, such as tumors, thereby increasing efficacy and minimizing systemic toxicity.

Development of Bioactive Materials: The compound could be incorporated into polymers or hydrogels to create materials with inherent biological activity, such as antimicrobial coatings for medical devices or wound dressings that promote healing.

Functional Dyes and Sensors: Thiazole derivatives can exhibit interesting electronic and photophysical properties. imp.kiev.ua This opens up the possibility of developing novel fluorescent probes or sensors based on the this compound scaffold for diagnostic applications.

Computational Design and Predictive Modeling for Enhanced Efficacy